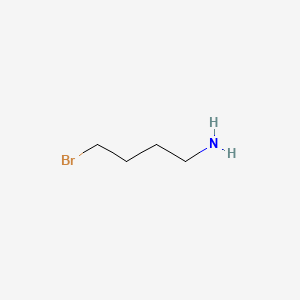
4-ブロモブタン-1-アミン
説明
4-Bromobutan-1-amine is an organic compound with the molecular formula C4H10NBr. It is a colorless liquid with a pungent odor and is commonly used as a reagent in organic synthesis. The compound is known for its reactivity due to the presence of both an amine group and a bromine atom, making it a versatile intermediate in various chemical reactions .
科学的研究の応用
4-Bromobutan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: 4-Bromobutan-1-amine is used in the manufacture of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions: 4-Bromobutan-1-amine is typically synthesized through the reaction of 4-bromobutanol with ammonia under basic conditions. The reaction proceeds as follows: [ \text{4-Bromobutanol} + \text{Ammonia} \rightarrow \text{4-Bromobutan-1-amine} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of 4-Bromobutan-1-amine often involves the use of large-scale reactors where 4-bromobutanol is reacted with an excess of ammonia. The reaction is carried out under controlled temperature and pressure to ensure maximum yield and purity .
Types of Reactions:
Substitution Reactions: 4-Bromobutan-1-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, cyanide ions, or thiolate ions.
Oxidation Reactions: The amine group in 4-Bromobutan-1-amine can be oxidized to form corresponding nitriles or amides under specific conditions.
Reduction Reactions: The compound can be reduced to form primary amines or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or sodium thiolate in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution: 4-Hydroxybutan-1-amine, 4-Cyanobutan-1-amine, 4-Mercaptobutan-1-amine.
Oxidation: 4-Cyanobutan-1-amine, 4-Butanamide.
Reduction: Butan-1-amine.
作用機序
The mechanism of action of 4-Bromobutan-1-amine involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the amine group can participate in hydrogen bonding and nucleophilic attacks. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the butane chain .
類似化合物との比較
4-Chlorobutan-1-amine: Similar structure but with a chlorine atom instead of bromine.
4-Iodobutan-1-amine: Contains an iodine atom, making it more reactive in substitution reactions.
4-Fluorobutan-1-amine: Less reactive due to the strong carbon-fluorine bond.
Uniqueness: 4-Bromobutan-1-amine is unique due to the balance of reactivity and stability provided by the bromine atom. It offers a good leaving group for substitution reactions while maintaining sufficient stability for handling and storage .
特性
IUPAC Name |
4-bromobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrN/c5-3-1-2-4-6/h1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZBYZAIKPPGSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329113 | |
| Record name | 4-bromobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33977-38-7 | |
| Record name | 4-bromobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[(2-Hydroxyethyl)amino]benzoic acid](/img/structure/B1267804.png)



![4-[[5-(Morpholin-4-ylmethyl)-1,4-dioxan-2-yl]methyl]morpholine](/img/structure/B1267811.png)




